molecular formula C10H7BrClNO B12830274 5-Bromo-7-chloro-8-methoxyquinoline

5-Bromo-7-chloro-8-methoxyquinoline

Cat. No.: B12830274
M. Wt: 272.52 g/mol
InChI Key: WLGBMOYOPFWXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-chloro-8-methoxyquinoline is a quinoline derivative with the molecular formula C10H7BrClNO. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloro-8-methoxyquinoline typically involves the bromination and chlorination of 8-methoxyquinoline. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloro-8-methoxyquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex quinoline-based structures .

Scientific Research Applications

5-Bromo-7-chloro-8-methoxyquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-8-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of antimicrobial activity, it may disrupt the cell membrane or interfere with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7-chloro-8-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

5-bromo-7-chloro-8-methoxyquinoline

InChI

InChI=1S/C10H7BrClNO/c1-14-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3

InChI Key

WLGBMOYOPFWXOB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1Cl)Br)C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.